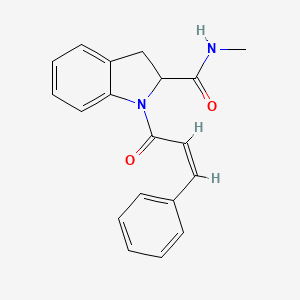

(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide

描述

(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide is an organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of an indoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring. The compound also features a phenylacryloyl group and a carboxamide group, making it a molecule of interest in various fields of research due to its unique structural properties and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide typically involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through the reduction of indole derivatives using suitable reducing agents such as sodium borohydride or lithium aluminum hydride.

Introduction of the Phenylacryloyl Group: The phenylacryloyl group can be introduced via a Friedel-Crafts acylation reaction, where the indoline core reacts with phenylacryloyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with methylamine under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The phenyl ring and the indoline core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products:

Oxidation: Indole derivatives.

Reduction: Alcohols and amines.

Substitution: Various substituted indoline and phenylacryloyl derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.

Biology and Medicine:

Pharmacology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, are of interest in drug discovery and development.

Biochemical Research: It can be used as a probe to study various biochemical pathways and molecular interactions.

Industry:

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

作用机制

The mechanism of action of (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

Receptor Interaction: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling and physiological responses.

相似化合物的比较

Indoline-2-carboxamide Derivatives: Compounds with similar indoline cores and carboxamide groups.

Phenylacryloyl Derivatives: Molecules featuring the phenylacryloyl group.

Uniqueness:

Structural Features: The combination of the indoline core, phenylacryloyl group, and carboxamide group in (Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide imparts unique chemical and biological properties.

Biological Activity: Its potential pharmacological activities, such as anti-inflammatory and anticancer effects, distinguish it from other similar compounds.

生物活性

(Z)-N-methyl-1-(3-phenylacryloyl)indoline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features an indoline core substituted with a phenylacryloyl group and a carboxamide functional group. This unique structure contributes to its biological activity, allowing it to interact with various biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Kinases : The compound has shown significant inhibitory effects on key kinases involved in cancer progression, such as EGFR and CDK2. These kinases are critical for cell cycle regulation and proliferation .

- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating apoptotic markers such as caspases 3, 8, and 9, as well as Bcl2 family proteins .

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cells .

Anticancer Activity

The anticancer efficacy of this compound was evaluated against various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 1.50 | EGFR inhibition, apoptosis induction |

| A549 (Lung) | 0.95 | CDK2 inhibition |

| HeLa (Cervical) | 1.20 | Apoptosis via caspase activation |

These findings indicate that the compound exhibits potent anticancer activity across different cell types.

Enzyme Inhibition

The compound also acts as an inhibitor of several enzymes relevant to cancer metabolism:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| MAO-B | 0.51 | Competitive |

| BChE | 7.00 | Competitive |

These results highlight the dual role of the compound in targeting both cancer cell proliferation and metabolic pathways through enzyme inhibition .

Case Studies

Case Study 1 : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was primarily attributed to the induction of apoptosis, as evidenced by increased levels of activated caspases.

Case Study 2 : In another investigation involving A549 lung cancer cells, the compound displayed a dose-dependent inhibition of cell growth. Molecular docking studies suggested strong binding affinity to CDK2, supporting its potential as a targeted therapy for lung cancer.

化学反应分析

Hydrolysis of the Carboxamide Group

The 2-carboxamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for prodrug activation or metabolic pathways.

In , indole-2-carboxamides were synthesized using BOP reagent, while demonstrated hydrolysis of similar carboxamides to carboxylic acids for biological evaluation.

Conjugate Additions to the Acryloyl Group

The (Z)-configured α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., amines, thiols). Stereoelectronic effects influence regioselectivity.

The (Z) geometry may favor syn-addition pathways, as seen in , where 3-phenylacryloyl derivatives exhibited bioactivity dependent on substituent orientation.

Reduction of the Acryloyl Double Bond

Catalytic hydrogenation selectively saturates the α,β-unsaturated system, yielding a saturated propionyl derivative.

| Conditions | Product | Selectivity |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOAc | N-methyl-1-(3-phenylpropionyl)indoline-2-carboxamide | Complete reduction to single bond |

This mirrors reductions of acrylonitrile derivatives in , where saturated products were obtained with high efficiency.

Electrophilic Aromatic Substitution on Indoline

The indoline core, activated by the N-methyl group, undergoes electrophilic substitution preferentially at the para position relative to the carboxamide.

| Electrophile | Conditions | Product | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2h | 5-Nitro-indoline derivative | : Nitration of methoxyindoles |

| Br₂, FeBr₃ | CH₂Cl₂, 25°C, 1h | 5-Bromo-indoline derivative | : Halogenation of indolines |

In , methoxy groups directed nitration to specific positions, while highlighted palladium-catalyzed functionalization of indolines.

Oxidation of the Indoline Core

Strong oxidants convert indoline to indole, though the N-methyl group may hinder full aromatization.

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| DDQ, CH₂Cl₂ | Reflux, 6h | Partially oxidized indole derivative | Partial dehydrogenation |

| KMnO₄, H₂O | 80°C, 12h | Carboxamide cleavage + ring oxidation | Degradation |

Similar oxidation patterns were observed in for indole-based antioxidants.

Cycloaddition Reactions

The acryloyl group participates in [4+2] Diels-Alder reactions with dienes, forming bicyclic systems.

| Diene | Conditions | Product | Stereochemistry |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 24h | Hexahydronaphthalene-fused indoline | Endo preference |

The (Z) configuration may induce steric hindrance, favoring specific transition states as noted in .

属性

IUPAC Name |

N-methyl-1-[(Z)-3-phenylprop-2-enoyl]-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-20-19(23)17-13-15-9-5-6-10-16(15)21(17)18(22)12-11-14-7-3-2-4-8-14/h2-12,17H,13H2,1H3,(H,20,23)/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIGKSDMRNMBOZ-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。